5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole
Description
5-[(4-tert-Butylphenoxy)methyl]-1-phenyl-1H-tetrazole is a substituted tetrazole derivative characterized by a 1-phenyl-1H-tetrazole core modified with a [(4-tert-butylphenoxy)methyl] group at the 5-position. Tetrazoles are heterocyclic compounds valued in medicinal chemistry, materials science, and coordination chemistry due to their stability, hydrogen-bonding capacity, and metal-binding properties . The tert-butylphenoxy moiety in this compound likely enhances lipophilicity and steric bulk, influencing solubility, reactivity, and biological activity.
Properties
Molecular Formula |
C18H20N4O |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-1-phenyltetrazole |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)14-9-11-16(12-10-14)23-13-17-19-20-21-22(17)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
InChI Key |
YRCZWNLOOOGURD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of 4-tert-butylphenol with formaldehyde to form 4-tert-butylphenoxy methanol. This intermediate is then reacted with phenyl isocyanate to form the corresponding urea derivative. Finally, the urea derivative undergoes cyclization with sodium azide to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
2.1. Acidic and Thermal Stability
Tetrazoles are generally stable under mild conditions but decompose under high temperatures or acidic environments. For 5-substituted-1H-tetrazoles , decomposition often involves N-acetylation at the tetrazole nucleus, followed by loss of nitrogen to form nitrilimine intermediates, which rearrange into hydrocarbons like diphenylmethane .
Example Pathway :
-
N-acetylation at position 2 → nitrilimine formation → diphenylmethane as a degradation product .
-
The tert-butyl group may stabilize the tetrazole ring sterically, delaying decomposition compared to less hindered analogs .
3.1. High-Temperature Decomposition
Under conditions like microwave heating (240°C) or flow reactors , tetrazoles decompose via acylation and nitrilimine pathways . For the target compound:
-
Acetylating agents (e.g., AcOH) promote degradation to diphenylmethane derivatives.
-
Kinetic data : Decomposition rates depend on reactor type (e.g., direct electric heating accelerates degradation) .
3.2. Interactions with Functional Groups
Tetrazoles participate in π–π interactions and hydrogen bonding , influencing their reactivity in biological systems or material sciences . The tert-butylphenoxy methyl group may engage in steric or electronic interactions, affecting reaction outcomes.
Table 2: Decomposition Pathways
Research Findings and Trends
-
Substituent Effects :
-
Applications :
Scientific Research Applications
Antimicrobial Activity
Research indicates that tetrazole derivatives, including 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. For instance, preliminary tests demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have indicated that 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole can induce cytotoxicity in cancer cell lines, including epidermoid carcinoma and colon cancer cells. The mechanism of action is believed to involve the compound's ability to interact with specific biological targets, potentially leading to apoptosis in malignant cells .
Drug Design and Development
The structural features of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole allow it to serve as a bioisostere for carboxylic acids in drug design. Its ability to form hydrogen bonds enhances its interaction with proteins and enzymes, which is critical in designing drugs with improved efficacy and reduced toxicity . Additionally, molecular docking studies have revealed favorable binding affinities with various receptors, suggesting its potential as a lead compound in drug discovery .
Antioxidant Properties
The antioxidant capabilities of tetrazoles have garnered attention for their potential applications in consumer products. Compounds similar to 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole are utilized as stabilizers in plastics and food packaging to prevent oxidative degradation . The presence of the tert-butyl group enhances the hydrophobic character of these compounds, making them suitable for non-polar environments.
Industrial Applications
Beyond pharmaceuticals, this compound may find applications in industrial settings where stability against oxidation is crucial. Its incorporation into materials could enhance their durability and longevity, particularly in formulations requiring robust antioxidant protection .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl and tert-butylphenoxy groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
reports 1-(4’-halophenyl)-5-methyl-1H-tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole). These compounds share the 1-phenyltetrazole scaffold but differ in substituent electronic and steric profiles:
- Synthesis : Yields range from 65–85%, achieved via condensation of arenes, acyl chlorides, and hydroxylamine.
- Physical Properties : Melting points vary with substituent electronegativity (e.g., 1-(4’-iodophenyl)-5-methyl-1H-tetrazole melts at 142–144°C vs. 128–130°C for the bromo analog) .
- Spectroscopy : IR and NMR data confirm tetrazole ring integrity, with aromatic protons resonating at δ 7.2–8.1 ppm .
In contrast, describes 5-(4-methoxyphenyl)-2H-tetrazole (melting point: 210–212°C), where the methoxy group increases polarity compared to the tert-butylphenoxy group in the target compound .
Table 1: Comparison of Aryl-Substituted Tetrazoles
Sulfur-Containing Tetrazole Derivatives
details 5-(4-methylbenzylsulfanyl)-1-phenyl-1H-tetrazole (molecular weight: 282.36 g/mol), where a thioether linker replaces the phenoxymethyl group. Key differences include:
- Synthesis: Thiol-based coupling under basic conditions (similar to , which uses NaOMe in THF for phosphino-thio tetrazoles) .
- Stability : Sulfur-containing tetrazoles may exhibit lower oxidative stability compared to ether-linked analogs.
describes 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole, a sulfonyl derivative with enhanced polarity (molecular weight: 332.35 g/mol).
tert-Butyl-Substituted Tetrazoles
synthesizes (R)-5-(3-(tert-butyldimethylsilyloxy)-5-methylhex-5-enylthio)-1-phenyl-1H-tetrazole, highlighting the steric and electronic effects of tert-butyl groups. The tert-butyl moiety improves lipophilicity and may hinder rotational freedom, as seen in tert-butylphenoxy analogs .
Table 2: tert-Butyl-Modified Tetrazoles
Biological Activity
5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole is a compound belonging to the tetrazole family, characterized by its five-membered aromatic heterocycle containing four nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and data.
1. Structural Characteristics
The structural uniqueness of 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole lies in its tert-butylphenoxy group, which enhances lipophilicity and steric hindrance compared to simpler tetrazole derivatives. This modification can significantly impact its biological activity and pharmacokinetic properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Phenyl)-1H-tetrazole | Simple phenyl substitution | Lacks additional bulky substituents |
| 5-(4-chlorophenyl)-1H-tetrazole | Contains a chlorine substituent | Chlorine may enhance lipophilicity |
| 5-(benzyloxy)-1H-tetrazole | Benzyl ether instead of tert-butyl group | Different sterics may affect solubility and reactivity |
| 5-(methyl)-1H-tetrazole | Methyl group at position 5 | Less sterically hindered than tert-butyl |
2.1 Antimicrobial Activity
Research indicates that tetrazoles, including 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole, exhibit significant antimicrobial properties. Studies have shown that derivatives of tetrazoles can possess antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A series of tetrazole compounds were evaluated for their efficacy against various bacterial strains. Some exhibited activity comparable to standard antibiotics like ampicillin and ciprofloxacin .
- Antifungal Activity : Compounds similar to 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole have demonstrated effectiveness against fungi such as Candida albicans and Microsporum audouinii, with some showing higher activity than conventional antifungal agents .
2.2 Anti-inflammatory and Analgesic Properties
Tetrazoles have also been associated with anti-inflammatory effects. The ability of these compounds to inhibit inflammatory mediators suggests potential applications in treating inflammatory diseases. For example, certain tetrazole derivatives have shown promise in reducing inflammation in animal models .
2.3 Anticancer Activity
The anticancer potential of tetrazoles is noteworthy. Research has indicated that compounds with a similar structure to 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole can inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. Molecular docking studies reveal that these compounds can bind effectively to cancer-related proteins, suggesting mechanisms for their anticancer activity .
3.1 Synthesis and Evaluation of Biological Activity
In a study focused on synthesizing new tetrazole derivatives, researchers found that specific modifications led to enhanced biological activities:
- Compound Synthesis : Various synthetic pathways were explored to create derivatives with improved pharmacological profiles.
- Activity Assessment : The synthesized compounds were subjected to in vitro testing against bacterial and fungal strains, demonstrating significant zones of inhibition compared to control drugs .
3.2 Molecular Docking Studies
Molecular docking studies have been instrumental in understanding how 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole interacts with biological targets:
- Binding Affinity : The compound exhibited a high binding affinity to specific proteins involved in cancer progression, indicating its potential as a therapeutic agent .
4. Conclusion
The compound 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole demonstrates promising biological activities across various domains, including antimicrobial, anti-inflammatory, and anticancer effects. Its unique structural features contribute to its pharmacological potential, making it a candidate for further research in drug development.
Future studies should focus on optimizing synthesis methods, exploring additional biological activities, and conducting clinical trials to validate the therapeutic efficacy of this compound.
Q & A
Basic Research Questions
Q. How can synthetic routes for 5-[(4-tert-butylphenoxy)methyl]-1-phenyl-1H-tetrazole be optimized for higher yield and purity?
- Methodology : Utilize heterogeneous catalysis in PEG-400 media with Bleaching Earth Clay (pH 12.5) at 70–80°C. Monitor reaction progress via TLC, and purify via recrystallization in aqueous acetic acid. This method minimizes side reactions and enhances product stability .
- Data Validation : Confirm purity using melting point analysis and compare experimental yields (typically 65–85%) against theoretical calculations.
Q. What spectroscopic techniques are critical for characterizing the tetrazole core and substituents in this compound?
- IR Spectroscopy : Identify the tetrazole ring (N–H stretch at ~3100 cm⁻¹, C=N absorption near 1600 cm⁻¹) and tert-butylphenoxy groups (C–O–C stretch at 1250–1050 cm⁻¹) .
- NMR Analysis : Use NMR to resolve aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and tert-butyl protons (δ 1.3 ppm, singlet). NMR confirms quaternary carbons in the tert-butyl group (δ 30–35 ppm) .
Q. How can solubility challenges in aqueous media be addressed during biological assays?
- Approach : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS or cell culture media. Pre-screen for DMSO cytotoxicity using negative controls. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar encapsulation .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this tetrazole derivative?
- DFT Studies : Perform geometry optimization at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps and electrostatic potential surfaces. Molecular dynamics (MD) simulations (e.g., AMBER force field) predict ligand-protein binding stability .
- Docking Applications : Use AutoDock Vina to simulate interactions with targets like carbonic anhydrase or prostaglandin synthases, referencing crystallographic data from related tetrazole-protein complexes .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Troubleshooting : Compare batches using high-resolution NMR (500 MHz+) to detect trace impurities. Employ 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with IR and mass spectrometry to rule out structural deviations .
Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?
- Experimental Design : Conduct kinetic assays (e.g., fluorogenic substrate hydrolysis) to determine IC₅₀ values. Use site-directed mutagenesis to identify critical residues in enzyme active sites. Compare inhibition profiles with known tetrazole-based inhibitors (e.g., angiotensin II antagonists) .
Q. How does the tert-butylphenoxy substituent influence the compound’s crystallographic packing and stability?
- X-ray Crystallography : Analyze unit cell parameters (e.g., space group, Z-value) and intermolecular interactions (van der Waals, π-π stacking). The bulky tert-butyl group may induce steric hindrance, reducing crystal symmetry but enhancing thermal stability .
Q. What safety protocols are essential for handling tetrazole derivatives during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
